3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride
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Overview
Description
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride is a chemical compound that features a unique structure combining a piperidine ring, a pyrazole ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which undergoes several transformations to introduce the pyrazole and dioxaborolane groups . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with aryl halides can produce arylated derivatives, while oxidation reactions can yield various oxidized forms of the compound .
Scientific Research Applications
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boron atom in the dioxaborolane ring. This boron atom can form reversible covalent bonds with other molecules, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane moiety but has a pyridine ring instead of a pyrazole and piperidine ring.
tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate: Similar in structure but with an azetidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride lies in its combination of a piperidine ring, a pyrazole ring, and a dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12;/h8,10,12,16H,5-7,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVWYJWIUVAJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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